molecular formula C19H20BrNO B2446794 N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide CAS No. 1024135-49-6

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Cat. No.: B2446794
CAS No.: 1024135-49-6
M. Wt: 358.279
InChI Key: SXTQZZFBAPILPX-UHFFFAOYSA-N
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Description

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C19H20BrNO It is known for its unique structure, which includes a bromophenyl group, a phenylcyclopentyl group, and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide typically involves the reaction of 3-bromobenzylamine with phenylcyclopentylcarboxaldehyde in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic receptors, while the formamide group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((3-Chlorophenyl)methyl)(phenylcyclopentyl)formamide
  • N-((3-Fluorophenyl)methyl)(phenylcyclopentyl)formamide
  • N-((3-Methylphenyl)methyl)(phenylcyclopentyl)formamide

Uniqueness

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and biological activity .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c20-17-10-6-7-15(13-17)14-21-18(22)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTQZZFBAPILPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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